molecular formula C8H8ClN3O B12979785 5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one

5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one

Cat. No.: B12979785
M. Wt: 197.62 g/mol
InChI Key: WWSVNDJHPQIITI-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpyrazole with a chloromethylating agent, followed by cyclization with a suitable reagent to form the pyrazolopyrimidine core .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying biological processes .

Properties

Molecular Formula

C8H8ClN3O

Molecular Weight

197.62 g/mol

IUPAC Name

5-(chloromethyl)-2-methyl-6H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C8H8ClN3O/c1-5-2-7-10-6(4-9)3-8(13)12(7)11-5/h2H,3-4H2,1H3

InChI Key

WWSVNDJHPQIITI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=O)CC(=NC2=C1)CCl

Origin of Product

United States

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